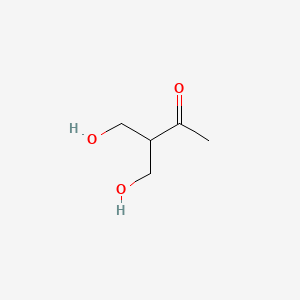
2,3-二甲氧基-6-硝基苯甲醛
概述
描述
2,3-Dimethoxy-6-nitrobenzaldehyde is a chemical compound with the molecular formula C9H9NO5 . It falls under the class of benzaldehydes and is characterized by its nitro and methoxy functional groups. The compound exhibits a pale yellow appearance and plays a significant role in various research applications .
Synthesis Analysis
The synthesis of 2,3-Dimethoxy-6-nitrobenzaldehyde involves several methods, including condensation reactions between appropriate precursors. One common approach is the reaction of 2,3-dimethoxyanisole with nitric acid in the presence of a suitable acid catalyst. The resulting product undergoes oxidation to yield the desired aldehyde. Researchers have explored alternative synthetic routes, but this remains a widely used method .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with two methoxy groups (-OCH3) at positions 2 and 3, as well as a nitro group (-NO2) at position 6. The aldehyde functional group (-CHO) is attached to the benzene ring. The arrangement of these substituents significantly influences the compound’s reactivity and properties .
科学研究应用
合成应用
2,3-二甲氧基-6-硝基苯甲醛已用于各种合成应用。例如,它被用于 2-硝基吲哚的合成,遵循类似于经典 Sundberg 吲哚合成的程序 (Pelkey & Gribble, 1997)。此外,它还参与了意外的合成反应,如反式-2,3-二甲氧基-3-(对-甲酰苯氨基)-4'-硝基黄烷酮的形成 (Mallik et al., 1992)。
化学性质和反应
涉及 2,3-二甲氧基-6-硝基苯甲醛的化学性质和反应机理已得到广泛研究。例如,研究集中在无载体添加的区域选择性制备化合物,如 6-[18F]氟-L-多巴,涉及 2,3-二甲氧基-6-硝基苯甲醛等底物 (Lemaire et al., 1990)。此外,还研究了相关化合物的合成和晶体结构,例如 1,2-二甲氧基-3-[(E)-2-硝基乙烯基]苯,提供了对这些分子的结构特征的见解 (Ren & Zhu, 2010)。
未来方向
Research on 2,3-Dimethoxy-6-nitrobenzaldehyde continues to explore its pharmacological properties, potential applications, and synthetic modifications. Investigating its interactions with biological targets and developing derivatives with improved properties are promising avenues for future studies .
属性
IUPAC Name |
2,3-dimethoxy-6-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-3-7(10(12)13)6(5-11)9(8)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXFQMHMUVDCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

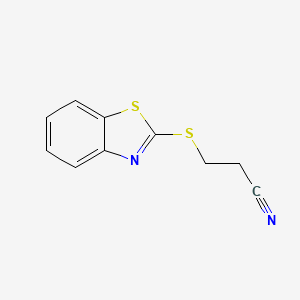

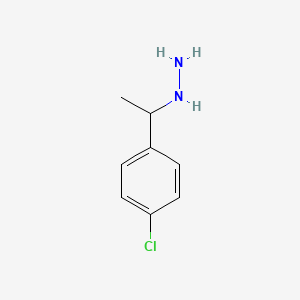
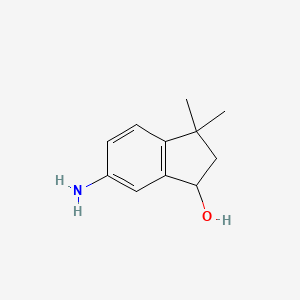

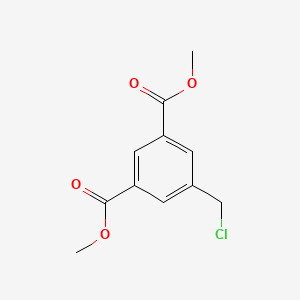
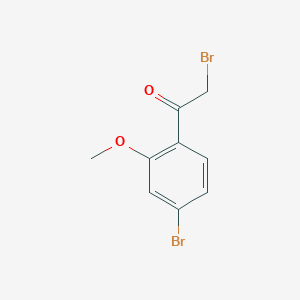

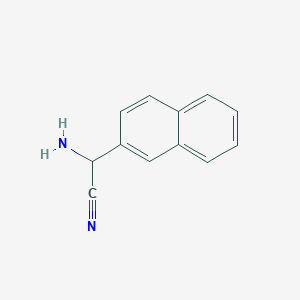
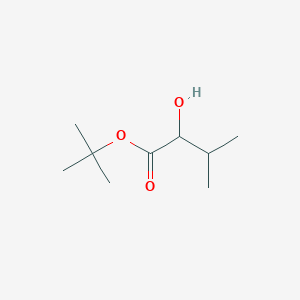
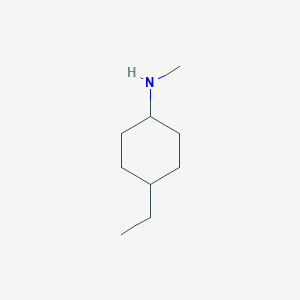
![4-[(4-Nitrophenoxy)methyl]pyridine](/img/structure/B3255283.png)
